6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol
Description
6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative with a molecular formula of C₁₂H₇ClFIO and an estimated molecular weight of 348.54 g/mol (calculated by adding iodine’s atomic mass to the closest analog, 6-chloro-3'-fluorobiphenyl-3-ol ). Its structure features a biphenyl core substituted with chlorine (position 6), fluorine (position 3'), iodine (position 4), and a hydroxyl group (position 3). Halogenated biphenyls are often explored for their electronic properties, stability, and ability to engage in halogen bonding, which can influence molecular interactions in drug design .
Properties
Molecular Formula |
C12H7ClFIO |
|---|---|
Molecular Weight |
348.54 g/mol |
IUPAC Name |
4-chloro-5-(3-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H |
InChI Key |
DSWGTDVKUBZMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its combination of halogens (Cl, F, I) and hydroxyl group. Below is a comparative analysis with structurally related compounds from the evidence:
*Estimated molecular weight based on structural similarity to .
Key Observations:
Synthetic Challenges :
- The iodine substituent may complicate synthesis due to its size and reactivity. SHELX programs () could aid in crystallographic characterization if the compound is synthesized .
Data Tables
Table 1: Structural Comparison of Halogenated Biphenyls
Research Implications
- Drug Design : The iodine atom could serve as a heavy atom for X-ray crystallography (using SHELX ) or as a radioisotope carrier in imaging.
- Toxicity Considerations : Chlorine and iodine may increase metabolic stability but could pose toxicity risks, necessitating further ADMET studies.
- Synthetic Routes : Analogous to ’s methods, Suzuki-Miyaura coupling or halogenation reactions might be employed for synthesis .
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